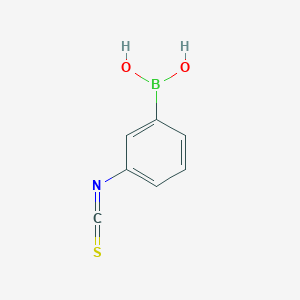

(3-Isothiocyanatophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-isothiocyanatophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRUUUFDMOXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N=C=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626406 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133887-74-8 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Isothiocyanatophenyl)boronic Acid: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (3-Isothiocyanatophenyl)boronic acid and its precursor, 3-aminophenylboronic acid, is presented below. It is important to note that properties for the target compound are estimated based on the known characteristics of related arylboronic acids and isothiocyanates.

| Property | 3-Aminophenylboronic Acid | (3-Isothiocyanatophenyl)boronic acid (Predicted) |

| CAS Number | 554-75-6 | Not readily available |

| Molecular Formula | C₆H₈BNO₂ | C₇H₆BNO₂S |

| Molecular Weight | 136.95 g/mol | 178.99 g/mol |

| Appearance | Off-white to light brown crystalline powder | Likely a solid, color may vary |

| Solubility | Soluble in water, methanol, and DMSO | Expected to be soluble in organic solvents like DMSO, DMF |

| Stability & Storage | Store at 2-8°C. Sensitive to air and moisture.[1] | Store under inert gas at low temperatures (e.g., -20°C) to prevent degradation of the isothiocyanate group and the boronic acid moiety. |

Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for (3-Isothiocyanatophenyl)boronic acid is unavailable, the following precautions are recommended based on the hazards associated with its functional groups:

-

Isothiocyanates: Are known to be irritants to the skin, eyes, and respiratory tract. They are also potent lachrymators.[2]

-

Arylboronic Acids: Can cause skin and eye irritation.[3][4] Some boronic acids may have reproductive toxicity.

Recommended Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handle the compound with care to avoid generating dust.

Synthesis of (3-Isothiocyanatophenyl)boronic acid

The most direct synthetic route to (3-Isothiocyanatophenyl)boronic acid involves the conversion of the primary amine group of 3-aminophenylboronic acid to an isothiocyanate. Several methods exist for this transformation, with the use of thiophosgene or its equivalents being a common approach.[5][6]

Caption: Synthetic workflow for (3-Isothiocyanatophenyl)boronic acid.

Detailed Synthetic Protocol:

This protocol is a general guideline and should be optimized based on laboratory conditions and scale.

Materials:

-

3-Aminophenylboronic acid

-

Thiophosgene (or a solid equivalent like thiocarbonyl diimidazole for safer handling)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA), freshly distilled

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Thiophosgene: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Bioconjugation: Labeling of Proteins

The isothiocyanate group of (3-Isothiocyanatophenyl)boronic acid reacts readily with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea linkage.[7][8] This reaction is highly efficient under slightly alkaline conditions.[9]

Caption: Mechanism of protein labeling with (3-Isothiocyanatophenyl)boronic acid.

Detailed Protein Labeling Protocol:

This protocol provides a general procedure for labeling a protein with (3-Isothiocyanatophenyl)boronic acid. The optimal conditions, particularly the molar ratio of the reagent to the protein, should be determined empirically for each specific protein.

Materials:

-

Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5).

-

(3-Isothiocyanatophenyl)boronic acid

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an appropriate amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for the labeling reagent.[7]

-

Reagent Preparation: Prepare a stock solution of (3-Isothiocyanatophenyl)boronic acid in anhydrous DMSO (e.g., 10 mg/mL). This should be prepared fresh before each use.

-

Labeling Reaction:

-

Slowly add the desired molar excess of the (3-Isothiocyanatophenyl)boronic acid solution to the protein solution while gently stirring. A starting point could be a 10-20 fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

-

Purification:

-

Remove the unreacted (3-Isothiocyanatophenyl)boronic acid and any byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with the desired storage buffer.

-

The labeled protein will elute in the void volume, while the smaller molecules will be retained.

-

-

Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the boronic acid conjugate has a distinct absorbance) or mass spectrometry.

Potential Applications in Drug Development and Research

The unique bifunctional nature of (3-Isothiocyanatophenyl)boronic acid opens up a range of possibilities in drug development and fundamental research:

-

Targeted Drug Delivery: The boronic acid moiety can interact with cis-diols present on the surface of certain cells or tissues (e.g., cancer cells with overexpressed sialic acids), enabling targeted delivery of a covalently attached therapeutic agent.

-

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases.[6] A drug molecule attached via the isothiocyanate linker could be delivered to a specific enzymatic active site.

-

Biosensor Development: Immobilization of proteins or other biomolecules onto surfaces functionalized with (3-Isothiocyanatophenyl)boronic acid can be used to create novel biosensors.

-

Chemical Probes: The compound can be used to introduce a boronic acid handle onto a protein of interest, allowing for subsequent studies of protein-carbohydrate interactions or for further chemical modification through Suzuki-Miyaura coupling.

Conclusion

(3-Isothiocyanatophenyl)boronic acid is a valuable, albeit not widely commercialized, chemical tool for researchers in the life sciences. Its synthesis from readily available 3-aminophenylboronic acid is straightforward, and its application in bioconjugation provides a robust method for covalently modifying proteins. The dual functionality of this reagent offers exciting opportunities for the development of targeted therapeutics, advanced diagnostics, and novel biomaterials. As with any reactive chemical, proper handling and safety precautions are paramount to ensure successful and safe experimentation.

References

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Dieckmann, W., et al. (1907). Über die Einwirkung von Thiophosgen auf Amine. Berichte der deutschen chemischen Gesellschaft, 40(3), 3737-3748. [Link]

- Bhattacharya, B. (n.d.). Protein labelling with FITC. Ben-Gurion University of the Negev.

-

Oakwood Chemical. (n.d.). 3-Cyanophenyl isothiocyanate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. [Link]

-

Kçvei, M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(26), 15463–15470. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 8. Protein Labeling Reagents | Thermo Fisher Scientific - NL [thermofisher.com]

- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of (3-Isothiocyanatophenyl)boronic Acid: A Versatile Bifunctional Reagent for Chemical Biology and Drug Discovery

Foreword: The Strategic Value of Bifunctional Molecules

In the landscape of modern drug discovery and chemical biology, molecules possessing orthogonal reactivity are invaluable tools. (3-Isothiocyanatophenyl)boronic acid stands out as a prime example of such a scaffold. It elegantly combines the covalent reactivity of the isothiocyanate group towards nucleophiles, such as the primary amines found in proteins, with the reversible covalent bonding of the boronic acid moiety with diols, a feature prevalent in carbohydrates and certain glycoproteins. This dual functionality opens up a plethora of applications, from the development of targeted therapeutics to the design of sophisticated biosensors and chemical probes. This guide provides a comprehensive overview of the synthesis of this versatile molecule, grounded in established chemical principles and practical laboratory experience.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of (3-isothiocyanatophenyl)boronic acid points to 3-aminophenylboronic acid as the key precursor. The core synthetic challenge lies in the chemoselective conversion of the amino group to an isothiocyanate without compromising the integrity of the boronic acid moiety.

Caption: Retrosynthetic analysis of (3-Isothiocyanatophenyl)boronic acid.

Several reagents can effect the transformation of an amine to an isothiocyanate. The classical reagent, thiophosgene (CSCl₂), is highly efficient but also extremely toxic, making it unsuitable for many modern laboratories. Fortunately, a range of safer and effective alternatives have been developed. This guide will focus on a robust and widely applicable method utilizing carbon disulfide (CS₂) in the presence of a desulfurizing agent.

A critical consideration in the synthesis is the inherent instability of boronic acids. They are susceptible to oxidation and can undergo dehydration to form cyclic trimers known as boroxines. To mitigate these issues, it is often advantageous to protect the boronic acid as a boronate ester, for example, a pinacol ester. Boronate esters are generally more stable, less polar, and easier to purify by standard chromatographic techniques.[1][2] The free boronic acid can then be regenerated in a subsequent deprotection step.

II. Synthesis of the Key Precursor: 3-Aminophenylboronic Acid

The synthesis of 3-aminophenylboronic acid can be achieved through various routes. A common and reliable method involves the palladium-catalyzed Miyaura borylation of a suitable aromatic precursor, followed by the reduction of a nitro group.

II.I. Recommended Synthetic Pathway

A well-documented route starts from 3-nitrobromobenzene, which undergoes a Suzuki-Miyaura coupling with a diboron reagent, followed by the reduction of the nitro group to an amine.[3]

Sources

- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Storage of (3-Isothiocyanatophenyl)boronic acid

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for (3-Isothiocyanatophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable bifunctional reagent.

Introduction: A Molecule of Dichotomous Reactivity

(3-Isothiocyanatophenyl)boronic acid is a unique reagent that marries the functionalities of an arylboronic acid and an isothiocyanate. This combination allows for a dual-pronged approach in bioconjugation and materials science: the boronic acid moiety can form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, while the isothiocyanate group serves as a potent electrophile for forming stable thiourea linkages with primary amines.[1] This versatility makes it an invaluable tool, yet its chemical stability is a critical consideration governed by the inherent reactivity of both of its functional groups. Understanding the factors that influence its degradation is paramount for its effective use and the generation of reproducible experimental results.

Chemical Stability: A Tale of Two Functional Groups

The stability of (3-Isothiocyanatophenyl)boronic acid is best understood by examining the vulnerabilities of its constituent parts: the arylboronic acid and the isothiocyanate.

The Arylboronic Acid Moiety: A Propensity for Dehydration and Protodeboronation

Arylboronic acids are generally stable solids but are susceptible to two primary degradation pathways: anhydride formation and protodeboronation.

-

Anhydride Formation (Boroxine Formation): In the solid state, particularly under conditions of low humidity or upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1] This process is reversible upon exposure to water. While boroxine formation does not represent chemical decomposition, it alters the molecular weight and may affect solubility and reactivity. For quantitative applications, the presence of boroxines can introduce inaccuracies.

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, typically in solution, to yield the corresponding arene (in this case, isothiocyanatobenzene) and boric acid.[2][3] The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the aryl ring.[2][3] While many arylboronic acids are relatively stable, those with certain substituents can be more prone to this degradation.

The Isothiocyanate Moiety: An Electrophile's Sensitivity

The isothiocyanate group (-N=C=S) is a powerful electrophile, making it highly useful for conjugation but also susceptible to degradation by nucleophiles, most notably water.

-

Hydrolysis: The primary degradation pathway for isothiocyanates is hydrolysis, which proceeds through the formation of a transient carbamic acid intermediate, ultimately yielding the corresponding primary amine (3-aminophenylboronic acid) and releasing thiocarbonyl compounds.[4] The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions potentially accelerating the reaction.[5][6] The presence of moisture, even atmospheric humidity, can be sufficient to initiate this process over time.

-

Reaction with Other Nucleophiles: The high reactivity of the isothiocyanate group means it can also be degraded by other nucleophiles present in a given system. This includes amines, thiols, and alcohols, which can lead to the formation of thioureas, dithiocarbamates, and thiocarbamates, respectively.

Degradation Pathways and Their Interplay

The dual nature of (3-Isothiocyanatophenyl)boronic acid means that its overall stability profile is a composite of the vulnerabilities of both the boronic acid and isothiocyanate groups. The degradation of one group can potentially influence the stability of the other. For instance, the hydrolysis of the isothiocyanate to an amine would change the electronic properties of the phenyl ring, which could in turn affect the rate of protodeboronation of the boronic acid moiety.

Figure 2. Workflow for aliquoting and long-term storage.

Handling and Solution Preparation

Due to the compound's sensitivity in solution, it is advisable to prepare solutions fresh for each experiment.

Experimental Protocol: Solution Preparation

-

Solvent Selection: Use anhydrous, research-grade solvents. If an aqueous buffer is required, it should be freshly prepared, de-gassed, and used immediately.

-

Inert Conditions: Add the solvent to the vial containing the aliquoted solid under an inert atmosphere.

-

Dissolution: If necessary, gently warm the solution or use sonication to aid dissolution. Avoid excessive heating.

-

Immediate Use: Use the prepared solution without delay. Avoid storing stock solutions, especially in protic or aqueous solvents. If short-term storage is unavoidable, keep the solution at low temperature (2-8°C) under an inert atmosphere for no more than a few hours.

Summary of Stability-Influencing Factors

| Factor | Impact on Stability | Recommendations |

| Moisture/Humidity | Promotes hydrolysis of the isothiocyanate and can facilitate boroxine formation/reversal. | Store in a desiccated, inert atmosphere. Handle in a dry environment. |

| Temperature | Higher temperatures accelerate all degradation pathways. | Store at low temperatures (-20°C or below). Avoid excessive heating. |

| pH (in solution) | Both acidic and basic conditions can accelerate hydrolysis of the isothiocyanate and protodeboronation of the boronic acid. | Prepare solutions fresh and use immediately. Buffer solutions carefully if required for the application. |

| Light | While less documented for this specific molecule, light can promote degradation of some organic compounds. | Store in amber vials to protect from light. |

| Oxygen | Arylboronic acids can be susceptible to oxidation, although this is generally a slower process than hydrolysis or protodeboronation. | Store under an inert atmosphere. |

Conclusion

The successful application of (3-Isothiocyanatophenyl)boronic acid hinges on a thorough understanding and proactive management of its inherent chemical instabilities. By adhering to stringent storage and handling protocols that minimize exposure to moisture, elevated temperatures, and reactive solution conditions, researchers can ensure the integrity of this versatile reagent, leading to more reliable and reproducible scientific outcomes.

References

-

ProChem, Inc. (n.d.). 3-Isothiocyanophenyl Boronic Acid. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Leach, A. G., & Noonan, G. (2015).

- Liu, T.-T., & Yang, T.-S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445–C451.

- Cox, P. A., Reid, M., & Taylor, R. J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1282.

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

- van der Veken, P., et al. (2014). pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery.

- Perrin, C. L., & Ohta, B. K. (2005). Protodeboronation of Arylboronic Acids. The Journal of Organic Chemistry, 70(25), 10428–10434.

- Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 97(1), 194-208.

- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801.

- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer Research, 54(7 Supplement), 1976s-1981s.

- Cattrall, R. W., & Kolev, S. D. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(4), 589.

-

ResearchGate. (2016). How stable are isothiocyanates stored in DCM at -20 deg.C?. Retrieved from [Link]

- Liu, T.-T., & Yang, T.-S. (2010). Stability and Antimicrobial Activity of Allyl Isothiocyanate during Long-Term Storage in an Oil-in-Water Emulsion. Journal of Food Science, 75(5).

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA.

- Wu, Q., et al. (2014). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 62(35), 8828–8834.

- Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774.

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). 4A. Hydrolysis of glucosinolates. At high or neutral pH the formation.... Retrieved from [Link]

- Snyder, B., et al. (2011). Preparation and uses of conjugated solid supports for boronic acids.

- ACS Publications. (2015). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 48(7), 2114–2221.

- PubMed Central (PMC). (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.

- ACS Publications. (2018). Novel Symmetrical Benzazolyl Derivatives Endowed with Potent Anti-Heparanase Activity. Journal of Medicinal Chemistry, 61(23), 10676–10691.

- MDPI. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(14), 3169.

- Ghent University Academic Bibliography. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480.

-

ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from [Link]

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 5. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Synthesis of Hazard Intelligence: Understanding the Reactivity Profile

An In-depth Technical Guide to the Safe Handling and Application of (3-Isothiocyanatophenyl)boronic acid

For researchers, chemists, and drug development professionals, (3-isothiocyanatophenyl)boronic acid represents a powerful bifunctional molecule. Its utility in bioconjugation and as a building block in complex molecule synthesis is significant. The boronic acid moiety offers a versatile handle for Suzuki-Miyaura cross-coupling reactions and reversible covalent interactions with diols, while the isothiocyanate group provides a reactive site for forming stable thiourea linkages with primary amines, such as those on proteins.[1] However, this dual reactivity necessitates a comprehensive understanding of its specific handling and safety requirements. This guide provides an in-depth, experience-driven perspective on managing the risks associated with this compound, ensuring both personnel safety and experimental integrity.

-

The Phenylboronic Acid Moiety : This group is generally associated with moderate acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[2][3][4] Boronic acids, as a class, are known irritants.

-

The Isothiocyanate Moiety : This functional group is the primary driver of acute toxicity. Isothiocyanates are known lachrymators and are often highly toxic and corrosive. Analogs such as Allyl Isothiocyanate are classified as fatal if inhaled or in contact with skin and can cause severe skin burns and allergic reactions. The SDS for 3-Cyanophenylboronic acid, which also features a reactive nitrogen-containing group, indicates high toxicity across oral, dermal, and inhalation routes.[5]

Based on this composite analysis, a conservative and safe approach assumes (3-Isothiocyanatophenyl)boronic acid presents a significant health hazard.

Anticipated GHS Classification

The following table synthesizes the likely hazard classifications, adopting the most stringent warnings from analogous compounds.

| Hazard Class | Category | Hazard Statement | Rationale / Source Analogs |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on 3-Cyanophenylboronic Acid[5] |

| Acute Toxicity, Dermal | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin | Inferred from Isothiocyanate reactivity & 3-Cyanophenylboronic Acid[5] |

| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal/Toxic if inhaled | Inferred from Isothiocyanate reactivity & 3-Cyanophenylboronic Acid[5] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Combination of Isothiocyanate corrosivity and Boronic Acid irritation[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Inferred from Isothiocyanate corrosivity and Boronic Acid irritation[3] |

| Respiratory/Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | A known hazard for some isothiocyanates |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Common to both Phenylboronic Acids[3][4] and Isothiocyanates |

The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the high likelihood of severe toxicity, particularly via inhalation and dermal routes, rigorous controls are not merely recommended; they are essential. The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid (3-isothiocyanatophenyl)boronic acid and its solutions must be conducted within a certified and properly functioning chemical fume hood.[6] The causality here is clear: the isothiocyanate group's volatility and high inhalation toxicity mean that even minute quantities of airborne dust or vapor can be hazardous.[5] A standard laboratory bench is unacceptable. The facility should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered PPE approach is required to create a self-validating system of protection.

| PPE Category | Specification | Rationale for Selection |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption, which is a primary exposure route.[5] Double-gloving provides a fail-safe; if the outer glove is compromised, the inner glove maintains a barrier while the outer is replaced. |

| Eye Protection | Tight-fitting safety goggles or a full-face shield | Protects against dust particles and splashes. Standard safety glasses are insufficient. A face shield is recommended when handling larger quantities.[2][7] |

| Skin and Body | Chemical-resistant laboratory coat (fully fastened) with long sleeves | Prevents incidental skin contact from spills or dust.[7] |

| Respiratory | Use within a chemical fume hood is the primary control. For non-routine operations (e.g., spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | This is a critical control to prevent inhalation of what is likely a highly toxic compound.[5] |

Workflow for Safe Handling and Manipulation

The following diagram outlines the mandatory workflow for handling (3-isothiocyanatophenyl)boronic acid, from retrieval to use. This protocol is designed as a self-validating system; a failure at any step requires a return to a safe state.

Caption: A mandatory workflow for handling (3-Isothiocyanatophenyl)boronic acid.

Storage and Stability: Preserving Integrity

Storage Conditions

(3-Isothiocyanatophenyl)boronic acid is susceptible to degradation from both moisture and air. The boronic acid moiety can dehydrate to form boroxines (anhydrides), and both functional groups can be sensitive to oxidation.

-

Atmosphere : Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][8] This is crucial to prevent slow degradation and maintain the compound's reactivity and purity.

-

Container : Use a tightly sealed container, preferably with a PTFE-lined cap.[5][9]

-

Location : Store in a dry, well-ventilated, and designated area for toxic chemicals.[3][5] The storage location should be locked.[5]

Incompatibilities

To prevent hazardous reactions, segregate this compound from:

-

Strong Oxidizing Agents : Can lead to vigorous, exothermic reactions.[2]

-

Strong Acids and Bases : Can catalyze decomposition.[2]

-

Water/Moisture : Promotes the formation of anhydrides and can hydrolyze the isothiocyanate group.[8][9]

The following diagram illustrates the key relationships in maintaining chemical stability.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. laballey.com [laballey.com]

- 9. carlroth.com [carlroth.com]

Phenylboronic Acid Derivatives: From Chemical Curiosity to Clinical Powerhouse in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Once relegated to the periphery of medicinal chemistry due to perceived toxicity, boron-containing compounds, particularly phenylboronic acid (PBA) derivatives, have undergone a profound renaissance.[1][2] The landmark approval of the proteasome inhibitor bortezomib irrevocably altered this landscape, showcasing the unique therapeutic potential of the boronic acid moiety.[1][3] This guide provides a senior application scientist's perspective on the core principles, synthesis, mechanisms, and diverse applications of PBA derivatives. We will dissect the causality behind their potent biological activity, explore their roles as enzyme inhibitors and targeted drug delivery agents, and provide validated experimental frameworks for their synthesis and evaluation.

The Phenylboronic Acid Moiety: A Unique Chemical Toolkit

The therapeutic utility of phenylboronic acid derivatives is rooted in the unique electronic structure of the boron atom. Unlike carbon, boron possesses a vacant p-orbital, making it a potent Lewis acid (electron acceptor).[4] This fundamental property governs its key interactions in a biological milieu.

-

Reversible Covalent Bonding: The defining feature of boronic acids in drug design is their ability to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.[5][6] This interaction is strong enough for potent inhibition but can be reversible, which is often a desirable pharmacokinetic property. The boron atom transitions from a trigonal planar (sp²) geometry to a more stable tetrahedral (sp³) state upon binding, mimicking the transition state of the natural enzymatic reaction.[5]

-

Interaction with Diols: Boronic acids readily react with 1,2- or 1,3-diols, such as those found in carbohydrates and glycoproteins, to form cyclic boronate esters.[1][4][7] This interaction is highly dependent on pH and is the basis for their use in glucose sensing and, more recently, for targeting overexpressed sialic acids on the surface of cancer cells.[7][8]

The interplay between these two binding modes—reversible covalent inhibition and diol recognition—provides a versatile platform for designing highly specific and potent therapeutic and diagnostic agents.

Synthesis of Phenylboronic Acid Derivatives: Key Methodologies

The preparation of PBA derivatives is well-established, with several reliable methods available to medicinal chemists.[1] The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Common Synthetic Pathways

-

Miyaura Borylation: This is a powerful and widely used palladium-catalyzed cross-coupling reaction. It typically involves the reaction of an aryl halide (e.g., a brominated phenyl ring) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[9] The resulting boronate ester can then be deprotected to yield the final phenylboronic acid.

-

Direct Boronylation: These methods install the boronic acid group directly onto a C-H bond of the phenyl ring, representing a more atom-economical approach.[1] These reactions often require a catalyst, such as iridium or rhodium, to facilitate the C-H activation and borylation process.[1]

Below is a generalized workflow for the synthesis of a PBA derivative via Miyaura Borylation.

Caption: Generalized workflow for Miyaura Borylation.

Mechanism-Driven Therapeutic Applications

The unique chemistry of the boronic acid moiety has been exploited to develop drugs for a wide range of diseases, from cancer to infectious diseases.

Anticancer Agents: The Proteasome Inhibitors

The ubiquitin-proteasome pathway is essential for cellular homeostasis by degrading damaged or unnecessary proteins.[1] Cancer cells, particularly those in multiple myeloma, are highly dependent on this pathway to regulate key proteins involved in cell cycle progression and apoptosis, making the proteasome an attractive therapeutic target.[1][10]

Bortezomib (Velcade®) and Ixazomib (Ninlaro®): Bortezomib was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[1][6] Its dipeptidyl boronic acid structure was designed to target the chymotrypsin-like (CT-L) activity of the 26S proteasome.[10]

Mechanism of Inhibition: The boron atom in bortezomib forms a stable but reversible covalent bond with the N-terminal threonine hydroxyl group in the proteasome's active site.[1][11] This binding blocks the proteasome's ability to degrade proteins, leading to an accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[10][11][12] Ixazomib shares this mechanism of action.[1]

Caption: Inhibition of the proteasome by a boronic acid derivative.

| Compound | Target | IC₅₀ Value | Indication |

| Bortezomib | Proteasome (CT-L) | 7.05 nM | Multiple Myeloma |

| Compound 15 | Proteasome (CT-L) | 4.60 nM | Preclinical |

| Compound 25 | Proteasome (ChT-L) | 0.0002 nM | Preclinical |

| Note: Compounds 15 and 25 are preclinical derivatives designed to improve upon bortezomib's profile. Data from Pinto et al.[1] |

A significant challenge with early peptide boronic acids was poor pharmacokinetic properties.[1] This has been addressed by designing prodrugs or replacing peptide bonds with more stable scaffolds, such as urea-containing groups, leading to compounds with improved in-vivo stability.[1]

Antibacterial Agents: Overcoming Resistance

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic, is a major global health crisis.[5] Phenylboronic acid derivatives have emerged as potent non-β-lactam inhibitors of these resistance enzymes.[5]

Vaborbactam (in Vabomere®): Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[1] It is co-formulated with the carbapenem antibiotic meropenem to treat complicated urinary tract infections.[13] By itself, vaborbactam has no antibacterial activity.[14] Its function is to inhibit β-lactamase enzymes, particularly Class A carbapenemases like KPC, thereby restoring the activity of meropenem against resistant bacteria.[3][15]

Mechanism of Action: Similar to proteasome inhibition, the boron atom of vaborbactam is attacked by the catalytic serine residue in the β-lactamase active site.[3] This forms a reversible covalent adduct that effectively neutralizes the enzyme, allowing the partner antibiotic to reach its target—the penicillin-binding proteins—and disrupt bacterial cell wall synthesis.[3][13]

Antifungal Agents: A Novel Mechanism

Tavaborole (Kerydin®): Tavaborole is a benzoxaborole-class antifungal agent approved for the topical treatment of onychomycosis (fungal nail infection).[16] Its low molecular weight and boron chemistry enable it to effectively penetrate the nail plate to reach the site of infection.[17]

Mechanism of Action: Unlike many antifungals that target the cell membrane, tavaborole inhibits protein synthesis.[16][18] It does so by trapping the fungal cytosolic leucyl-tRNA synthetase (LeuRS) enzyme. By binding to the editing site of LeuRS, it forms an adduct with tRNALeu, inhibiting the enzyme and halting fungal protein synthesis, which ultimately leads to cell death.[19]

Advanced Applications: Targeted Drug Delivery & Diagnostics

The ability of PBA to bind with diols has opened new frontiers in targeted therapy and diagnostics.[7][8] Many cancer cells overexpress glycoproteins rich in sialic acid on their surface, presenting a unique biomarker for targeting.[7]

PBA-functionalized nanomaterials (e.g., micelles, nanoparticles) can be designed to selectively bind to these sialic acid residues.[8] This active targeting strategy enhances the accumulation of chemotherapeutic payloads at the tumor site, improving efficacy while reducing systemic toxicity.[8] Furthermore, these systems can be engineered to be pH-sensitive; the slightly acidic tumor microenvironment can trigger the cleavage of boronate ester linkers, leading to controlled drug release directly within the tumor.[8]

Caption: PBA-mediated targeting of sialic acid on cancer cells.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Here are foundational protocols for the synthesis and evaluation of PBA derivatives.

Protocol 1: Synthesis via Miyaura Borylation

This protocol is adapted from a procedure for synthesizing non-steroidal anti-androgen derivatives.[9]

Objective: To synthesize a 4-(pinacolboryl)-3-(trifluoromethyl)aniline derivative.

Materials:

-

4-bromo-3-(trifluoromethyl)aniline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexane, Brine, Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 4-bromo-3-(trifluoromethyl)aniline (1.0 eq), B₂pin₂ (1.1 eq), and anhydrous KOAc (3.0 eq).

-

Solvent & Catalyst Addition: Add anhydrous DMF to the flask. Degas the mixture by bubbling with Argon for 15 minutes. Add the catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter it through a pad of Celite. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired phenylboronate pinacol ester.

-

Deprotection (Optional): The pinacol protecting group can be removed under acidic conditions (e.g., stirring with 0.1 N HCl in an acetone/water solution) to yield the free phenylboronic acid.[9]

Protocol 2: Enzyme Inhibition Assay (General)

This protocol describes a general workflow for determining the inhibitory constant (Kᵢ) of a PBA derivative against a serine protease.

Objective: To determine the Kᵢ value of a test compound against a target serine protease (e.g., AmpC β-lactamase).[5]

Materials:

-

Purified target enzyme

-

Chromogenic or fluorogenic substrate specific to the enzyme

-

Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

Test compound (PBA derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a range of substrate concentrations bracketing the known Kₘ value.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the test compound. Allow this mixture to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate at various concentrations to the wells.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of reaction (velocity) is determined from the initial linear portion of the progress curve.

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Analyze the data using the Michaelis-Menten equation for competitive inhibition. A competitive inhibitor will increase the apparent Kₘ but will not change the Vₘₐₓ.

-

Alternatively, use a Dixon plot or Cornish-Bowden plot to determine the Kᵢ value graphically. The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. Boronic acids typically act as competitive inhibitors.[5]

-

Challenges and Future Outlook

Despite their success, challenges remain. The volatility of raw material prices and stringent environmental regulations can impact the large-scale production of boronic acids.[20] From a medicinal chemistry perspective, optimizing for target specificity to minimize off-target effects remains a key focus. The inherent reactivity of the boronic acid moiety must be carefully balanced to achieve the desired pharmacokinetic and pharmacodynamic profile.

The future of phenylboronic acid derivatives is bright. Their application in PROTACs (PROteolysis TArgeting Chimeras) and as responsive linkers in advanced drug delivery systems is a rapidly growing area. Furthermore, their ability to target glycans opens up possibilities for developing therapies against a host of diseases where glycosylation plays a key role. The continued integration of this versatile functional group into drug discovery programs promises to deliver the next generation of innovative medicines.[21]

References

-

Pinto, M. & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Al-Sanea, M. M., et al. (2024). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5848-5852. [Link]

-

Al-Sanea, M. M., et al. (2025). Design and discovery of boronic acid drugs. ResearchGate. [Link]

-

Wang, H., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2533-2543. [Link]

-

Sabbadin, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(11), 5897. [Link]

-

Kučerová, M., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

-

Soni, V., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6669. [Link]

-

Farkas, A., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 365, 848-863. [Link]

-

Pinto, M. & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Ryu, J. H., et al. (2019). Phenylboronic acid-polymers for biomedical applications. ResearchGate. [Link]

-

Ryu, J. H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5348-5364. [Link]

-

Gupta, A. K., et al. (2015). An upcoming drug for onychomycosis: Tavaborole. Indian Dermatology Online Journal, 6(4), 291-293. [Link]

-

Tooke, C. L., et al. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Antibiotics, 13(5), 449. [Link]

-

Abed, A. L., et al. (2023). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Cell International, 23(1), 123. [Link]

-

Vabomere. (n.d.). How It Works. [Link]

-

Glassman, P. M., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3128-3138. [Link]

-

Zeichner, J. A., et al. (2016). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of Drugs in Dermatology, 15(1 Suppl), s12-s17. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bortezomib? [Link]

-

Wikipedia. (n.d.). Vaborbactam. [Link]

-

Lomovskaya, O., et al. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11), e01069-17. [Link]

-

Dataintelo. (n.d.). Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. [Link]

-

Ghannoum, M. & Isham, N. (2016). Tavaborole – A Treatment for Onychomycosis of the Toenails. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Bortezomib. In StatPearls. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 13. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 14. Vaborbactam - Wikipedia [en.wikipedia.org]

- 15. journals.asm.org [journals.asm.org]

- 16. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis [pubmed.ncbi.nlm.nih.gov]

- 18. Articles [globalrx.com]

- 19. researchgate.net [researchgate.net]

- 20. dataintelo.com [dataintelo.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in Organic Synthesis

Introduction

The isothiocyanate functional group (R–N=C=S) is a cornerstone of modern organic synthesis, prized for its unique electronic structure and versatile reactivity. As a heterocumulene, its contiguous system of double bonds renders the central carbon atom highly electrophilic, making it a prime target for a diverse array of nucleophiles. This inherent reactivity, coupled with the prevalence of isothiocyanates in both natural products and synthetic building blocks, has established them as indispensable tools for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development.[1][2]

This guide provides a comprehensive exploration of the isothiocyanate group's reactivity, moving beyond a simple catalog of reactions to delve into the mechanistic underpinnings and practical considerations that govern its synthetic utility. We will examine the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Structure and Electrophilicity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is fundamentally dictated by the electronegativity differences between nitrogen, carbon, and sulfur. The central carbon atom is bonded to a highly electronegative nitrogen atom and a less electronegative but polarizable sulfur atom. This arrangement results in a significant partial positive charge on the carbon, making it a potent electrophile.

Acyl isothiocyanates (R-C(O)-N=C=S) exhibit enhanced reactivity compared to their alkyl or aryl counterparts.[2] The electron-withdrawing nature of the adjacent acyl group further depletes electron density from the isothiocyanate carbon, making it even more susceptible to nucleophilic attack.[2] This heightened electrophilicity allows for a broader range of reactions to occur under milder conditions.

Core Reactivity Pathways of Isothiocyanates

The synthetic utility of isothiocyanates is primarily centered around three main reaction pathways: nucleophilic additions, cycloaddition reactions, and reactions with organometallic reagents.

Nucleophilic Addition Reactions: The Workhorse of Isothiocyanate Chemistry

The most prevalent reaction of isothiocyanates is the addition of nucleophiles to the electrophilic carbon atom. This process is the foundation for the synthesis of a vast array of important molecular scaffolds, most notably thioureas and their derivatives.

1.1. Reaction with Amines: The Gateway to Thioureas

The reaction between an isothiocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[3] This reaction is a cornerstone of medicinal chemistry, as the thiourea moiety is a common pharmacophore.

Mechanism: The reaction proceeds via a straightforward nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom of the former isothiocyanate group.

Caption: Mechanism of Thiourea Formation.

Experimental Causality:

-

Solvent Selection: The choice of solvent is often dictated by the solubility of the starting materials. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For less reactive amines, heating in a higher-boiling solvent like toluene or chloroform may be necessary.[4] An "on-water" synthesis has also been reported as a sustainable and chemoselective method.[5]

-

Temperature and Reaction Time: Most reactions with aliphatic amines proceed rapidly at room temperature.[4] However, less nucleophilic amines, such as anilines with electron-withdrawing groups, may require elevated temperatures and longer reaction times to drive the reaction to completion.[3]

-

Use of Base: For amines with low nucleophilicity, the addition of a non-nucleophilic base like triethylamine (TEA) can be beneficial to deprotonate the amine and increase its reactivity.[4]

Experimental Protocol: Synthesis of a Disubstituted Thiourea

Objective: To synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-phenylthiazol-2-yl)thiourea.

Materials:

-

4-phenylthiazol-2-amine (1.14 mmol)

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.25 mmol)

-

Anhydrous Toluene (5 mL)

-

20 mL pressure tube

-

Stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Ethyl acetate

-

Methanol

Procedure:

-

To a 20 mL pressure tube equipped with a stir bar, add 4-phenylthiazol-2-amine (1.14 mmol) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.25 mmol).

-

Add anhydrous toluene (5 mL) to the pressure tube.

-

Seal the pressure tube and place it in a heating mantle or oil bath preheated to 110 °C.

-

Stir the reaction mixture at 110 °C for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture to room temperature.

-

A solid precipitate should form. Collect the solid by filtration.

-

Wash the collected solid with ethyl acetate (3 x 5 mL) followed by methanol (3 x 5 mL) to yield the pure 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-phenylthiazol-2-yl)thiourea.[6]

1.2. Reaction with Alcohols and Thiols

Isothiocyanates also react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions are generally slower than those with amines and often require catalysis.

pH-Dependent Reactivity: The reaction of isothiocyanates with molecules containing both amine and thiol groups, such as cysteine, is highly pH-dependent. Under mildly acidic to neutral conditions (pH 6-8), the more nucleophilic thiol group reacts preferentially to form a dithiocarbamate. In more alkaline conditions (pH 9-11), the amine group is deprotonated and becomes the more reactive nucleophile, leading to the formation of a thiourea.[7] This differential reactivity is crucial in the context of bioconjugation and understanding the biological activity of isothiocyanates.

Cycloaddition Reactions: Building Rings with Isothiocyanates

The C=S and C=N double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds.

2.1. [3+2] Cycloadditions

Isothiocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. These reactions are a direct route to five-membered heterocycles. For example, the reaction of an isothiocyanate with an azide can lead to the formation of a thiatriazole ring system.

Caption: [3+2] Cycloaddition of an Isothiocyanate with an Azide.

Experimental Causality:

-

Solvent Effects: The polarity of the solvent can influence the rate and regioselectivity of 1,3-dipolar cycloadditions. More polar solvents can stabilize charged intermediates or transition states, potentially altering the reaction outcome.[8]

-

Catalysis: Lewis acids can be used to catalyze [3+2] cycloadditions by activating the dipolarophile. For instance, Yb(OTf)₃ has been shown to catalyze the formal (3+2)-cycloaddition of donor-acceptor cyclopropanes with thiocyanate.[9]

2.2. Diels-Alder Reactions

Isothiocyanates can also participate as dienophiles in [4+2] Diels-Alder cycloadditions, although this is less common than their involvement in [3+2] cycloadditions. The C=S bond is typically the more reactive dienophilic component. These reactions provide access to six-membered sulfur- and nitrogen-containing heterocycles.

Reactions with Organometallic Reagents

The electrophilic carbon of isothiocyanates readily reacts with the nucleophilic carbon of organometallic reagents, such as Grignard and organolithium reagents.[10] This reaction provides a route to thioamides after workup.

Mechanism: The reaction begins with the nucleophilic attack of the organometallic reagent on the isothiocyanate carbon, forming a magnesium or lithium salt of a thioimidate. Subsequent hydrolysis protonates the nitrogen to yield the thioamide.

Caption: Reaction of an Isothiocyanate with a Grignard Reagent.

Experimental Causality:

-

Solvent and Temperature: These reactions are typically carried out in ethereal solvents like diethyl ether or THF at low temperatures to control the reactivity of the organometallic reagent and prevent side reactions.

-

Stoichiometry: Careful control of the stoichiometry is important to avoid multiple additions or reactions with other functional groups that may be present in the substrate.

Quantitative Analysis of Isothiocyanate Reactivity

The reactivity of isothiocyanates can be quantified and compared under various conditions. The following table summarizes representative yields for the synthesis of thioureas from different amines, highlighting the influence of the amine's nucleophilicity.

| Isothiocyanate | Amine | Conditions | Yield (%) | Reference |

| Phenyl isothiocyanate | Benzylamine | DCM, rt, 2h | >95 | [4] |

| Phenyl isothiocyanate | Aniline | Toluene, 110 °C, 8h | ~90 | [6] |

| Phenyl isothiocyanate | 4-Nitroaniline | Toluene, reflux, 12h | ~70 | [2] |

| Allyl isothiocyanate | Cyclohexylamine | Neat, rt, 10 min | >98 | [5] |

This data clearly illustrates that more nucleophilic amines (e.g., benzylamine, cyclohexylamine) react more readily and in higher yields than less nucleophilic amines (e.g., 4-nitroaniline).

Applications in Drug Development and Medicinal Chemistry

The versatile reactivity of the isothiocyanate group makes it a valuable tool in drug discovery and development. The ability to easily form thiourea linkages is widely exploited in the synthesis of bioactive molecules. Furthermore, many naturally occurring isothiocyanates, such as sulforaphane from broccoli, exhibit potent anticancer and anti-inflammatory properties.[11] This biological activity is often attributed to the ability of the isothiocyanate group to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[11]

Conclusion

The isothiocyanate group is a remarkably versatile and reactive functional group in organic synthesis. Its pronounced electrophilicity allows for a wide range of transformations, from the reliable formation of thioureas to the construction of complex heterocyclic systems through cycloaddition reactions. A thorough understanding of the factors that influence its reactivity—including the nature of the nucleophile, solvent effects, and the use of catalysts—is paramount for harnessing its full synthetic potential. As the demand for novel and complex molecular architectures in fields such as drug discovery continues to grow, the isothiocyanate group is poised to remain a critical tool in the synthetic organic chemist's arsenal.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]

-

Angelino, D., & Jeffery, E. (2019). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 24(13), 2479. [Link]

-

MDPI. (2020). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? [Link]

-

ACS Publications. (2021). Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C=S or C=O Bond. [Link]

-

ChemRxiv. (2025). Regioselective [3+2] Cycloaddition Reactions of the Phosphorus and Arsenic Analogues of the Thiocyanate Anion. [Link]

-

NIH. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

RSC Publishing. (2018). Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds. [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

-

ChemRxiv. (2024). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. [Link]

-

SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. (2021). (3+2)-Cycloaddition of Donor-Acceptor Cyclopropanes with Thiocyanate: A Facile and Efficient Synthesis of 2-Amino-4,5-dihydrothiophenes. [Link]

-

NIH. (2018). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. [Link]

-

NIH. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

MDPI. (2023). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

-

ResearchGate. (n.d.). Scope of the formal (3+2)‐cycloaddition of isothiocyanic acid with D‐A... [Link]

-

NIH. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

-

Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

-

J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

PubMed. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]

-

RSC Publishing. (2013). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. [Link]

-

PubMed. (2010). Semiquantitative analysis of 3-butenyl isothiocyanate to monitor an off-flavor in mustard seeds and glycosinolates screening for origin identification. [Link]

-

NIH. (2020). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. [Link]

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 9. (3+2)-Cycloaddition of Donor-Acceptor Cyclopropanes with Thiocyanate: A Facile and Efficient Synthesis of 2-Amino-4,5-dihydrothiophenes [organic-chemistry.org]

- 10. Isocyanates and isothiocyanates as versatile platforms for accessing (thio)amide-type compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (3-Isothiocyanatophenyl)boronic acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the successful execution of the Suzuki-Miyaura cross-coupling reaction using (3-Isothiocyanatophenyl)boronic acid. This bifunctional reagent is a valuable building block for synthesizing novel therapeutics, chemical probes, and functional materials, owing to its ability to form a stable carbon-carbon bond via the boronic acid moiety while retaining a highly reactive isothiocyanate (-NCS) group for subsequent conjugation. The primary challenge addressed herein is the preservation of the sensitive isothiocyanate functional group, which is susceptible to hydrolysis and nucleophilic attack under standard Suzuki-Miyaura conditions. We present a detailed mechanistic overview, optimized protocols, catalyst and reagent selection guides, and a robust troubleshooting framework to ensure high-yield, chemoselective coupling.

Scientific Rationale & Mechanistic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboranes and organic halides, catalyzed by a palladium(0) complex.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

However, the presence of the electrophilic isothiocyanate (-NCS) group on the boronic acid partner introduces a significant challenge. The -NCS group is highly susceptible to nucleophilic attack, particularly by hydroxide ions generated from the bases typically required for the transmetalation step. This can lead to the formation of undesired byproducts, such as the corresponding amine (via hydrolysis) or thioureas (if primary/secondary amines are present).[4][5]

The Critical Challenge: Preserving the Isothiocyanate Moiety

Studies have shown that isothiocyanates can be unstable in aqueous and basic media, undergoing hydrolysis to the corresponding amine.[4] Therefore, the success of this coupling hinges on carefully selecting reaction parameters that facilitate the palladium-catalyzed cycle while minimizing degradation of the -NCS group.

Key strategic choices include:

-

Base Selection: Employing milder, non-nucleophilic bases is paramount. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are strongly preferred over hydroxides (e.g., NaOH, KOH).

-

Solvent System: While aqueous conditions are common in Suzuki couplings, minimizing water content by using solvent mixtures like Dioxane/H₂O or Toluene/EtOH/H₂O can suppress hydrolysis. Anhydrous conditions, where possible, offer the best protection for the -NCS group.

-

Temperature Control: Lower reaction temperatures can slow the rate of -NCS degradation. The choice of a highly active catalyst system can enable coupling at lower temperatures.

-

Reaction Time: Minimizing reaction time by using efficient catalyst systems and monitoring the reaction closely prevents prolonged exposure of the product to potentially degrading conditions.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for the main cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar¹-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar1PdL2X [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Ar²-B(OH)₂ + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar1PdL2Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side reaction node SideReaction [label="Potential Side Reaction:\n-NCS + OH⁻ → -NH₂ + COS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=dashed]; BoronicAcid [label="SCN-Ar²-B(OH)₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for the cycle Pd0 -> OxAdd [label=""]; OxAdd -> Ar1PdL2X; Ar1PdL2X -> Transmetal; Transmetal -> Ar1PdL2Ar2; Ar1PdL2Ar2 -> RedElim; RedElim -> Pd0 [label="Product\n(Ar¹-Ar²-NCS)"];

// Edge showing where the boronic acid enters BoronicAcid -> Transmetal [style=dashed];

// Edge showing the side reaction Transmetal -> SideReaction [color="#EA4335", style=dashed, label="Base-Induced\nDegradation"];

graph [label="Figure 1: Suzuki-Miyaura Catalytic Cycle with Isothiocyanate Moiety", labelloc=b, fontsize=12, fontname="Arial"]; } /dot Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle with Isothiocyanate Moiety.

Recommended Catalysts, Reagents, and Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling that preserves the isothiocyanate functionality. Below is a summary table of recommended starting conditions for optimization.

| Parameter | Recommended Options | Rationale & Expert Insights |

| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄: A robust, general-purpose Pd(0) catalyst. Often used directly.[6] Pd₂(dba)₃ / Pd(OAc)₂: Pd(0) and Pd(II) precursors that require a supporting ligand to form the active catalytic species.[7] Offer flexibility in tuning reactivity. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | PPh₃ (Triphenylphosphine): A standard, cost-effective ligand. Often sufficient for simple couplings. Buchwald Ligands (SPhos, XPhos, RuPhos): Bulky, electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination, enabling lower catalyst loadings and milder reaction temperatures. Highly recommended for challenging couplings or to minimize reaction time. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃: A moderately strong, inexpensive, and generally effective base. A good first choice. K₃PO₄ / Cs₂CO₃: Stronger, non-nucleophilic bases that can be effective for less reactive coupling partners (e.g., aryl chlorides). Their higher solubility in organic solvents can be advantageous. |

| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1), Toluene / EtOH / H₂O (e.g., 4:1:1), Anhydrous DME or THF | A mixed aqueous/organic system is standard for Suzuki couplings to dissolve both the organic and inorganic reagents.[8] Minimizing the proportion of water is key to protecting the -NCS group. Anhydrous solvents can be used but may require specific base/catalyst systems for optimal performance. |

| Coupling Partner (Ar-X) | Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides | Reactivity generally follows the order Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[9] For preserving the sensitive -NCS group, using a more reactive partner like an aryl iodide or bromide is advantageous as it allows for milder reaction conditions (lower temperature, shorter time). |

Detailed Step-by-Step Protocol: General Procedure

This protocol provides a reliable starting point for the coupling of an aryl halide with (3-Isothiocyanatophenyl)boronic acid.

Materials & Equipment:

-

(3-Isothiocyanatophenyl)boronic acid (1.2 equivalents)

-

Aryl halide (Ar-X) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for workup and purification

-

TLC plates, silica gel for column chromatography

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Assemble Reaction\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Degas Solvent\n(Sparging/Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction Execution\n(Heat & Stir)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Workup\n(Quench, Extract, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Product Characterization\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; C -> B; B -> D; D -> E; E -> D [label="Continue if\nincomplete"]; E -> F [label="If complete"]; F -> G; G -> H;

graph [label="Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=b, fontsize=12, fontname="Arial"]; } /dot Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Procedure:

-